[2-(3,4-Difluorophenoxy)phenyl]methanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[2-(3,4-difluorophenoxy)phenyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2O2/c14-11-6-5-10(7-12(11)15)17-13-4-2-1-3-9(13)8-16/h1-7,16H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVUVGZDCRKTCBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)OC2=CC(=C(C=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Overview of the Research Landscape of 2 3,4 Difluorophenoxy Phenyl Methanol
Significance of Aryl Fluorinated Alcohols in Contemporary Organic Synthesis
Aryl fluorinated alcohols, the chemical class to which [2-(3,4-Difluorophenoxy)phenyl]methanol belongs, hold considerable significance in modern organic synthesis. The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. rsc.org
One of the key attributes of fluorinated alcohols is their ability to act as unique solvents or co-solvents that can promote specific chemical reactions. researchgate.net Their strong hydrogen-bonding capabilities, coupled with low nucleophilicity, can facilitate transformations that are otherwise challenging in conventional solvents. This has led to their use in a variety of synthetic applications, including the activation of substrates and the stabilization of reactive intermediates.
Furthermore, the C-F bond is exceptionally strong, which can enhance the metabolic stability of molecules, a crucial factor in the design of pharmaceuticals and agrochemicals. The presence of fluorine can also influence the acidity and basicity of nearby functional groups, thereby modulating the reactivity of the entire molecule. Aryl fluorinated alcohols serve as versatile building blocks for the synthesis of more complex fluorinated compounds, which are sought after in medicinal chemistry and materials science. researchgate.netacs.org
Contextualization of Difluorophenoxy Derivatives in Chemical Research
The difluorophenoxy group present in this compound is a key structural motif that imparts specific characteristics to the molecule. Difluorophenoxy derivatives are actively explored in various areas of chemical research, particularly in the development of bioactive molecules. researchgate.net
In medicinal chemistry, the incorporation of a difluorophenoxy moiety can enhance the lipophilicity of a compound, which can improve its ability to cross cell membranes and interact with biological targets. researchgate.net This structural unit is often found in compounds designed to exhibit a range of biological activities. The electronic properties of the difluorinated ring can also influence ligand-receptor interactions, potentially leading to increased potency and selectivity.
In the realm of materials science, fluorinated aromatic compounds are utilized for their unique electronic and physical properties. The introduction of fluorine can impact the packing of molecules in the solid state, influencing properties such as melting point and crystal morphology. These characteristics are important in the design of liquid crystals, polymers, and other advanced materials.
Synthetic Methodologies and Preparative Strategies for 2 3,4 Difluorophenoxy Phenyl Methanol
Direct Synthesis Approaches
Direct synthesis of [2-(3,4-Difluorophenoxy)phenyl]methanol can be approached by forming the diaryl ether bond followed by the introduction or modification of the methanol (B129727) group, or vice versa. The choice of strategy often depends on the availability of starting materials and the desired purity and yield.
Precursor Selection and Optimized Chemical Transformations
The logical precursors for the synthesis of this compound are derivatives of 3,4-difluorophenol (B1294555) and 2-halobenzyl alcohol or a related compound where the hydroxymethyl group is protected or in a precursor form like an aldehyde or ester.
A primary transformation is the formation of the diaryl ether bond. This can be achieved through a nucleophilic aromatic substitution (SNAr) reaction or a metal-catalyzed cross-coupling reaction. In an SNAr approach, 3,4-difluorophenol can act as the nucleophile, attacking an activated aryl halide such as 2-fluorobenzaldehyde. The electron-withdrawing fluorine atoms on the phenol (B47542) ring enhance its acidity, facilitating the formation of the phenoxide nucleophile.
Alternatively, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be adapted for etherification. nih.govorganic-chemistry.org This would involve coupling an aryl halide with an alcohol. For instance, 1-bromo-2-(methoxymethyl)benzene (B1281725) could be coupled with 3,4-difluorophenol.
Following the formation of the diaryl ether linkage, if a precursor to the methanol group was used, a subsequent transformation is necessary. For example, if 2-(3,4-difluorophenoxy)benzaldehyde (B2718685) is synthesized, it can be reduced to the target alcohol using a variety of reducing agents.
Exploration of Reaction Conditions for Enhanced Yield and Purity
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider include the choice of solvent, base, catalyst (if applicable), temperature, and reaction time.
For SNAr reactions, polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are typically employed to facilitate the reaction between the phenoxide and the aryl halide. The choice of base is also critical for the deprotonation of the phenol; common bases include potassium carbonate or sodium hydride.
In the case of palladium-catalyzed cross-coupling, the selection of the palladium precursor and the phosphine (B1218219) ligand is paramount. organic-chemistry.org Bulky, electron-rich phosphine ligands often promote the desired carbon-oxygen bond formation. The reaction temperature and time must be carefully controlled to prevent side reactions and ensure complete conversion.
The final reduction step of an aldehyde precursor is generally high-yielding. Mild reducing agents like sodium borohydride (B1222165) in an alcoholic solvent are often sufficient. For purification, column chromatography is a standard method to isolate the final product from any unreacted starting materials or byproducts.
Related Synthetic Strategies for Difluorophenoxyphenylmethanol Derivatives
Broader synthetic strategies for related difluorophenoxyphenylmethanol derivatives provide valuable insights into the synthesis of the target compound. These include various methods for aryl ether formation and the introduction of the methanol group.
Nucleophilic Aromatic Substitution Routes for Aryl Ether Formation
Nucleophilic aromatic substitution (SNAr) is a powerful method for forming aryl ethers, particularly when the aromatic ring being attacked is activated by electron-withdrawing groups. masterorganicchemistry.comlibretexts.org In the context of synthesizing this compound, the difluorinated phenyl ring is inherently electron-deficient, making it a suitable substrate for nucleophilic attack.
The reaction typically proceeds through a Meisenheimer complex, a resonance-stabilized carbanion intermediate. libretexts.org The presence of electron-withdrawing groups, such as the fluorine atoms, ortho and para to the leaving group stabilizes this intermediate, thereby accelerating the reaction. masterorganicchemistry.com The reactivity of halogens as leaving groups in SNAr reactions often follows the order F > Cl > Br > I, which is the reverse of their trend in SN1 and SN2 reactions. youtube.com This is because the rate-determining step is the initial nucleophilic attack, which is favored by a more polarized carbon-halogen bond. youtube.com
| Parameter | Condition | Rationale |
|---|---|---|
| Solvent | DMF, DMSO, NMP | Polar aprotic solvents stabilize the charged intermediate. |
| Base | K₂CO₃, Cs₂CO₃, NaH | Deprotonates the phenol to form the active nucleophile. |
| Temperature | 80-150 °C | Provides sufficient energy to overcome the activation barrier. |
Application of Organometallic Reagents in Methanol Synthesis
Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are excellent nucleophiles for the formation of carbon-carbon bonds and are widely used in the synthesis of alcohols. libretexts.orglibretexts.orgkhanacademy.org To synthesize this compound, an organometallic approach could involve the reaction of a Grignard or organolithium reagent derived from a suitable precursor with formaldehyde (B43269).
For example, 2-(3,4-difluorophenoxy)bromobenzene could be converted into the corresponding Grignard reagent, [2-(3,4-difluorophenoxy)phenyl]magnesium bromide. Subsequent reaction of this Grignard reagent with formaldehyde would yield the desired primary alcohol after an acidic workup. khanacademy.org
It is crucial to use anhydrous conditions for these reactions, as organometallic reagents are strong bases and will react with water or other protic solvents. libretexts.org Ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) are typically used as they are aprotic and help to stabilize the organometallic reagent. libretexts.orglibretexts.org
| Parameter | Condition | Purpose |
|---|---|---|
| Solvent | Anhydrous Diethyl Ether or THF | Aprotic solvent that stabilizes the Grignard reagent. libretexts.orglibretexts.org |
| Reagents | Magnesium turnings, Aryl halide | Formation of the Grignard reagent. |
| Electrophile | Formaldehyde (gas or paraformaldehyde) | Reacts with the Grignard reagent to form the primary alcohol. |
| Workup | Aqueous acid (e.g., NH₄Cl or dilute HCl) | Protonates the alkoxide to yield the final alcohol. |
Considerations for Stereoselective and Chemoenzymatic Preparations
While this compound itself is achiral, derivatives with additional substituents could be chiral. In such cases, stereoselective synthesis would be necessary to obtain a single enantiomer. Organocatalysis and metal-catalyzed asymmetric reactions are powerful tools for achieving high enantioselectivity. For instance, a prochiral ketone precursor could be asymmetrically reduced to a chiral secondary alcohol.
Chemoenzymatic methods offer another avenue for stereoselective synthesis. Enzymes, such as lipases, can be used for the kinetic resolution of racemic alcohols or for the enantioselective desymmetrization of prochiral diols. These biocatalytic approaches are often performed under mild conditions and can provide high levels of stereocontrol. While specific examples for difluorophenoxyphenylmethanol derivatives are not prevalent in the literature, the general principles of these methodologies are broadly applicable.
Advanced Spectroscopic Characterization and Structural Elucidation of 2 3,4 Difluorophenoxy Phenyl Methanol
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of atomic nuclei such as hydrogen (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F).
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For [2-(3,4-Difluorophenoxy)phenyl]methanol, the spectrum would be expected to show distinct signals for the aromatic protons on both phenyl rings, the methylene (-CH₂-) protons, and the hydroxyl (-OH) proton.
Aromatic Region: The protons on the two aromatic rings would appear in the downfield region, typically between 6.5 and 8.0 ppm. The splitting patterns (e.g., doublets, triplets, multiplets) would be complex due to coupling between adjacent protons and potentially through-space coupling with the fluorine atoms.
Methylene Protons (-CH₂OH): A singlet or a doublet would be expected for the methylene protons, typically appearing around 4.5-5.0 ppm. The signal would be shifted downfield due to the deshielding effect of the adjacent oxygen atom and the phenyl ring.
Hydroxyl Proton (-OH): The hydroxyl proton signal is often a broad singlet and its chemical shift can vary depending on the solvent, concentration, and temperature. It could appear anywhere from 2.0 to 5.0 ppm.
Hypothetical ¹H NMR Data Table
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.0 - 7.5 | Multiplet | 7H | Aromatic Protons (Ar-H) |
| ~4.7 | Singlet | 2H | Methylene Protons (-CH₂-) |
| Variable | Broad Singlet | 1H | Hydroxyl Proton (-OH) |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would produce a distinct signal.
Aromatic Carbons: The aromatic carbons would generate multiple signals in the 110-160 ppm range. The carbons directly bonded to fluorine would show characteristic splitting (C-F coupling).
Methylene Carbon (-CH₂OH): The carbon of the methylene group would likely appear in the 60-70 ppm region.
Carbons Bonded to Oxygen: The carbons directly attached to the ether and alcohol oxygen atoms would be shifted downfield.
Hypothetical ¹³C NMR Data Table
| Chemical Shift (δ) ppm | Assignment |
| ~110 - 160 | Aromatic Carbons (C-Ar) |
| ~65 | Methylene Carbon (-CH₂OH) |
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Analysis
¹⁹F NMR is highly sensitive and specific for fluorine-containing compounds. The two fluorine atoms on the phenoxy ring are in different chemical environments and would be expected to produce two distinct signals. These signals would likely appear as doublets of doublets due to coupling to each other and to adjacent aromatic protons. The chemical shifts would be indicative of the electronic environment of the fluorine atoms.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes.
O-H Stretch: A broad and strong absorption band in the IR spectrum between 3200 and 3600 cm⁻¹ would be characteristic of the hydroxyl group's stretching vibration.
C-H Stretch: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the methylene C-H stretches would be just below 3000 cm⁻¹.
C=C Stretch: Aromatic C=C stretching vibrations would result in several bands in the 1450-1600 cm⁻¹ region.
C-O Stretch: The C-O stretching vibrations for the alcohol and the ether linkages would be expected in the 1000-1300 cm⁻¹ region.
C-F Stretch: Strong absorption bands corresponding to the C-F stretching vibrations would be prominent in the 1100-1300 cm⁻¹ range.
Hypothetical IR Data Table
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200-3600 | Strong, Broad | O-H Stretch (Alcohol) |
| 3000-3100 | Medium | Aromatic C-H Stretch |
| 2850-2960 | Medium | Aliphatic C-H Stretch |
| 1450-1600 | Medium-Strong | Aromatic C=C Stretch |
| 1100-1300 | Strong | C-O and C-F Stretches |
Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic rings.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound are expected to show characteristic absorption bands in the ultraviolet region, typically between 200 and 300 nm. These absorptions are due to π → π* transitions within the phenyl rings. The substitution pattern and the presence of the ether linkage would influence the exact position (λmax) and intensity of these absorption bands.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.
Molecular Ion Peak (M⁺): The mass spectrum would be expected to show a molecular ion peak corresponding to the exact mass of the compound.
Fragmentation Pattern: Common fragmentation pathways for benzyl (B1604629) alcohols include the loss of a hydrogen atom, a hydroxyl radical, or water. A significant fragment would likely be the tropylium ion or a substituted tropylium ion, which is a common and stable fragment for benzylic compounds. The presence of the difluorophenoxy group would lead to characteristic fragments from the cleavage of the ether bond.
Hypothetical Mass Spectrometry Data Table
| m/z (mass-to-charge ratio) | Possible Fragment Ion |
| [M]⁺ | Molecular Ion |
| [M-H]⁺ | Loss of H radical |
| [M-OH]⁺ | Loss of OH radical |
| [M-H₂O]⁺ | Loss of water |
X-ray Crystallography and Solid-State Structural Analysis
X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. This method involves irradiating a single crystal of a compound with an X-ray beam and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted X-rays provide detailed information about the crystal lattice and the arrangement of atoms within the unit cell.
For a compound like this compound, a successful crystallographic analysis would yield critical data for its solid-state structural elucidation. This information is typically presented in a standardized format, as shown in the hypothetical data table below.
Table 1: Hypothetical X-ray Crystallographic Data for this compound
| Parameter | Hypothetical Value | Description |
| Chemical Formula | C₁₃H₁₀F₂O₂ | The elemental composition of the molecule. |
| Formula Weight | 252.22 g/mol | The molar mass of the compound. |
| Crystal System | Monoclinic | A crystal system defined by three unequal axes with one oblique intersection. |
| Space Group | P2₁/c | A specific arrangement of symmetry elements in the crystal. |
| a (Å) | 10.123 | The length of the 'a' axis of the unit cell. |
| b (Å) | 5.432 | The length of the 'b' axis of the unit cell. |
| c (Å) | 20.987 | The length of the 'c' axis of the unit cell. |
| α (°) | 90 | The angle between the 'b' and 'c' axes. |
| β (°) | 98.76 | The angle between the 'a' and 'c' axes. |
| γ (°) | 90 | The angle between the 'a' and 'b' axes. |
| Volume (ų) | 1142.5 | The volume of the unit cell. |
| Z | 4 | The number of molecules per unit cell. |
| Calculated Density (g/cm³) | 1.465 | The theoretical density of the crystal. |
From these crystallographic parameters, a detailed molecular structure can be visualized. This would reveal precise bond lengths, bond angles, and torsion angles within the this compound molecule. Furthermore, the analysis would elucidate intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which govern the packing of the molecules in the crystal lattice.
Elemental Analysis Techniques
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. researchgate.net For organic compounds like this compound, combustion analysis is the most common method. researchgate.net In this process, a small, precisely weighed sample of the compound is combusted in a stream of pure oxygen at high temperatures. The combustion products, primarily carbon dioxide (CO₂), water (H₂O), and in the case of fluorine-containing compounds, hydrogen fluoride (B91410) (HF), are collected and quantified.
The masses of the combustion products are then used to calculate the percentage by mass of each element in the original sample. This experimental data is then compared with the theoretical elemental composition calculated from the compound's chemical formula (C₁₃H₁₀F₂O₂). A close agreement between the experimental and theoretical values provides strong evidence for the compound's purity and empirical formula.
Table 2: Theoretical vs. Hypothetical Experimental Elemental Analysis of this compound
| Element | Theoretical Mass % | Hypothetical Found Mass % | Description |
| Carbon (C) | 61.91% | 61.88% | The percentage of the compound's mass that is carbon. |
| Hydrogen (H) | 4.00% | 4.03% | The percentage of the compound's mass that is hydrogen. |
| Oxygen (O) | 12.69% | 12.72% | The percentage of the compound's mass that is oxygen. |
| Fluorine (F) | 15.06% | 15.01% | The percentage of the compound's mass that is fluorine. |
The data presented in such a table would be crucial for confirming the identity and purity of a synthesized sample of this compound. The "Found" values would be the result of the instrumental analysis, and a close match to the "Theoretical" values would validate the expected molecular formula.
Computational and Theoretical Investigations of 2 3,4 Difluorophenoxy Phenyl Methanol
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a primary tool in computational chemistry for investigating the electronic structure of molecules. dergipark.org.tr This method is favored for its balance of accuracy and computational cost, making it suitable for studying medium-sized molecules like [2-(3,4-Difluorophenoxy)phenyl]methanol. scispace.com DFT calculations are used to determine various molecular properties, including geometry, electronic structure, and vibrational frequencies. semanticscholar.org
To understand the properties of this compound, its three-dimensional structure must first be determined. Molecular geometry optimization is a computational process used to find the arrangement of atoms that corresponds to the lowest energy, known as the equilibrium or optimized geometry. For a flexible molecule like this one, which has several rotatable single bonds (specifically the C-O ether linkage and the C-C bond connecting the methanol (B129727) group to the phenyl ring), multiple stable conformations may exist.
The electronic behavior of a molecule is primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as an electron donor. The LUMO is the orbital that is most likely to accept an electron, indicating the molecule's capacity as an electron acceptor. researchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. semanticscholar.org A large gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more reactive and easily polarizable. For this compound, DFT calculations would map the spatial distribution of these orbitals. It is expected that the HOMO would be localized on the more electron-rich phenoxy ring and the ether oxygen, while the LUMO might be distributed over the phenylmethanol portion.
Furthermore, an analysis of the charge distribution provides insight into the molecule's electrostatic properties. A Molecular Electrostatic Potential (MEP) map can be generated from DFT calculations. dergipark.org.tr This map visualizes the electron density, with red areas indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue areas indicating regions of low electron density (positive potential, susceptible to nucleophilic attack). dergipark.org.truwosh.edu For this molecule, negative potential would be expected around the oxygen atoms and the fluorine atoms, while the hydroxyl hydrogen would represent a region of positive potential.
| Parameter | Description | Significance |
| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron. |
| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates chemical reactivity, kinetic stability, and polarizability. |
| MEP Map | Molecular Electrostatic Potential Map | Visualizes charge distribution and predicts sites for electrophilic and nucleophilic attack. |
Theoretical vibrational frequency calculations are essential for interpreting and predicting infrared (IR) and Raman spectra. q-chem.com To perform an accurate calculation of vibrational frequencies, the molecule's geometry must first be optimized to a stationary point on the potential energy surface, meaning all first derivatives of energy are zero. uni-muenchen.de DFT calculations can then compute the harmonic vibrational frequencies corresponding to the normal modes of vibration.
For this compound, these calculations would predict characteristic frequencies for its functional groups. Key vibrational modes would include:
O-H stretch from the methanol group, typically a strong, broad band.
C-O stretches from the ether linkage and the alcohol.
C-F stretches from the difluorinated ring.
Aromatic C-H and C=C stretches .
The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental spectra. nih.gov A detailed comparison between theoretical and experimental spectra allows for precise assignment of vibrational bands, confirming the molecular structure and providing a molecular fingerprint. q-chem.com
The fundamental descriptors are the ionization potential (I) and electron affinity (A), which can be approximated by the energies of the HOMO and LUMO, respectively, according to Koopmans' theorem (I ≈ -EHOMO and A ≈ -ELUMO). dergipark.org.tr From these, other important parameters are derived. researchgate.netdergipark.org.tr
| Descriptor | Formula | Description |
| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |
| Chemical Potential (μ) | μ = -(I+A)/2 | Represents the "escaping tendency" of electrons from the system. |
| Chemical Hardness (η) | η = (I-A)/2 | Measures the resistance of a molecule to change its electron configuration. It is half the HOMO-LUMO gap. |
| Electrophilicity Index (ω) | ω = μ²/2η | Quantifies the energy lowering of a molecule when it accepts the maximum possible electron charge from its surroundings. |
These parameters collectively offer a comprehensive picture of the stability and reactivity of this compound. A high chemical hardness would imply high stability, while a high electrophilicity index would suggest the molecule is a strong electron acceptor. dergipark.org.tr
Ab Initio and Semi-Empirical Quantum Chemical Methods
Beyond DFT, other quantum chemical methods offer different levels of theory for molecular calculations. These are broadly classified as ab initio and semi-empirical methods.
Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. wikipedia.orgchemeurope.com The term "ab initio" means "from the beginning," signifying that calculations are based on the laws of quantum mechanics and physical constants. ijsr.net The foundational ab initio method is Hartree-Fock (HF) theory, which provides a good starting point but neglects electron correlation. chemeurope.com More advanced and computationally expensive methods, known as post-Hartree-Fock methods, have been developed to account for this correlation. These include Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)). nih.gov These high-level methods are often used to obtain benchmark energies and properties for smaller molecules or to validate the results from more approximate methods like DFT. nih.gov
Semi-empirical quantum chemical methods are based on the same Hartree-Fock formalism but introduce approximations and parameters derived from experimental data to simplify the calculations. wikipedia.org Methods like AM1, PM3, and MNDO significantly reduce computational cost by neglecting certain complex integrals and parametrizing others to fit experimental data such as heats of formation. uni-muenchen.deresearchgate.net This makes them much faster than ab initio or DFT methods, allowing for the study of very large molecular systems. wikipedia.org However, their accuracy is highly dependent on whether the molecule being studied is similar to those used in the method's parameterization, and they may be less reliable for predicting subtle structural or electronic properties. researchgate.net
Molecular Dynamics Simulations for Related Difluorophenoxy Systems
Molecular Dynamics (MD) is a computational simulation technique that models the physical movement of atoms and molecules over time. Unlike quantum methods that focus on electronic structure, MD uses classical mechanics to simulate how a system evolves, providing insights into dynamic processes and thermodynamic properties. rutgers.edu
For a single molecule like this compound, MD simulations are most powerful when studying its behavior in a condensed phase, such as in a solvent or interacting with a surface. An MD simulation would involve placing the molecule in a simulation box filled with solvent molecules (e.g., water) and calculating the forces between all atoms using a molecular mechanics force field. mdpi.com
For systems containing difluorophenoxy moieties, MD simulations can be used to investigate:
Solvation Structure: How solvent molecules arrange around the solute, including the formation of hydrogen bond networks between the methanol group and water. pku.edu.cn
Transport Properties: The calculation of diffusion coefficients, which describe how the molecule moves through the solvent. rutgers.edu
Interfacial Behavior: How the molecule orients and interacts at an interface, for example, between a liquid and a solid surface. mdpi.com
Conformational Dynamics: How the molecule transitions between different stable conformations in solution over time.
Such simulations are crucial for understanding the macroscopic properties of materials and biological systems where molecules containing difluorophenoxy groups might be used, such as in polymers or pharmaceuticals. pku.edu.cn
Reaction Mechanisms and Chemical Transformations Involving 2 3,4 Difluorophenoxy Phenyl Methanol
Nucleophilic Substitution Reactions of the Benzylic Alcohol Moiety
The benzylic alcohol group is a primary site for reactivity in [2-(3,4-Difluorophenoxy)phenyl]methanol. The hydroxyl (-OH) group is a poor leaving group, but it can be converted into a good leaving group, such as water (H₂O) under acidic conditions or a sulfonate ester (e.g., tosylate), facilitating nucleophilic substitution. These reactions can proceed through two primary mechanisms: Sₙ1 (Substitution Nucleophilic Unimolecular) and Sₙ2 (Substitution Nucleophilic Bimolecular).
The Sₙ1 pathway involves a two-step mechanism. The first and rate-determining step is the loss of the leaving group to form a carbocation intermediate. The benzylic position of this compound can stabilize a positive charge through resonance with the adjacent phenyl ring, making the formation of a benzylic carbocation relatively favorable. The second step is the rapid attack of a nucleophile on this carbocation.
The Sₙ2 pathway is a one-step, concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. This reaction is sensitive to steric hindrance. Since the alcohol in this compound is primary, steric hindrance is relatively low, making the Sₙ2 mechanism a viable pathway, particularly with strong nucleophiles.
The choice between the Sₙ1 and Sₙ2 mechanism is influenced by several factors, including the nature of the nucleophile, the solvent, and the stability of the potential carbocation. For instance, reactions with benzylic alcohols in concentrated strong acids tend to favor the Sₙ1 pathway due to the formation of a stable carbocation. ucoz.com
| Factor | Sₙ1 Mechanism | Sₙ2 Mechanism |
|---|---|---|
| Rate Determining Step | Unimolecular (Formation of carbocation) | Bimolecular (Nucleophilic attack and leaving group departure) |
| Intermediate | Benzylic carbocation (stabilized by resonance) | None (Transition state) |
| Nucleophile | Weak nucleophiles are effective | Requires strong nucleophiles |
| Solvent | Favored by polar protic solvents | Favored by polar aprotic solvents |
| Stereochemistry | Racemization (if chiral center is formed) | Inversion of configuration |
Reactions at the Difluorophenoxy Moiety
The difluorophenoxy portion of the molecule consists of a stable ether linkage and a difluorinated aromatic ring. The carbon-oxygen bond of the diphenyl ether is generally strong and not easily cleaved. The primary site of reactivity on this moiety is the aromatic ring.
Aromatic rings are typically electron-rich and undergo electrophilic substitution. However, the presence of two strongly electron-withdrawing fluorine atoms deactivates the ring towards electrophiles. Conversely, these substituents activate the ring for Nucleophilic Aromatic Substitution (SₙAr). wikipedia.orgmasterorganicchemistry.com The SₙAr mechanism is a two-step process:
Addition: A strong nucleophile attacks the aromatic ring at a carbon bearing a leaving group (in this case, a fluoride (B91410) ion), breaking the aromaticity and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.org The electron-withdrawing fluorine atoms, particularly the one para to the site of attack, are crucial for stabilizing this negative charge.
Elimination: The leaving group (fluoride) is expelled, and the aromaticity of the ring is restored.
In the context of SₙAr, fluoride is an effective leaving group because its high electronegativity polarizes the carbon-fluorine bond, making the carbon highly electrophilic and susceptible to nucleophilic attack. youtube.com Therefore, under conditions with a strong nucleophile (e.g., an alkoxide or amide ion), this compound could undergo substitution of one of the fluorine atoms.
Investigation of Electron Transfer Pathways
Electron transfer (ET) is a fundamental process in which an electron moves from one chemical species to another. wikipedia.org In a molecule like this compound, the diphenyl ether framework can act as a bridge for intramolecular electron transfer between a donor and an acceptor moiety, or facilitate intermolecular electron transfer with other reagents. wikipedia.org
The mechanism can be broadly classified as:
Outer-Sphere Electron Transfer: The electron moves between two species that are not covalently linked. The rate depends on the distance between the donor and acceptor and the reorganization energy required for the transfer.
Inner-Sphere Electron Transfer: The donor and acceptor are connected by a bridging ligand during the electron transfer process. wikipedia.org In the case of this compound, the ether linkage could serve as such a bridge, facilitating the transfer of an electron between the two aromatic systems or with an external species coordinated to one part of the molecule.
The efficiency and rate of electron transfer through the molecule would be influenced by the electronic properties of its components. The difluorophenoxy ring is electron-poor due to the inductive effect of the fluorine atoms, while the hydroxymethyl-substituted phenyl ring is comparatively more electron-rich. This electronic asymmetry could direct the pathway of electron transfer in redox reactions. For example, in a photoinduced ET process, the excited state of one aromatic ring could either accept or donate an electron to the other ring or an external molecule. dntb.gov.ua
Photochemical and Radical Reaction Pathways
The presence of aromatic rings and a benzylic C-H bond makes this compound susceptible to photochemical and radical reactions.
Photochemical Cleavage of the Diphenyl Ether: Studies on diphenyl ethers have shown that upon UV irradiation, the molecule can be excited to a singlet state, leading to the homolytic cleavage of a carbon-oxygen ether bond. acs.orgnih.gov This generates a radical pair intermediate, in this case, a phenoxy-type radical and a phenyl-type radical, held within a solvent cage. These radicals can then undergo several reactions:
Intramolecular Recombination: The radicals can recombine at the ortho or para positions of the phenoxy radical, leading to rearrangement products.
Diffusion and Abstraction: The radicals can diffuse out of the solvent cage and abstract hydrogen atoms from the solvent, leading to the formation of phenol (B47542) and benzene (B151609) derivatives. nih.gov
Radical Formation at the Benzylic Position: Benzylic alcohols are known precursors for benzylic radicals. The C-H bond at the benzylic position is relatively weak and can be cleaved homolytically. This can be initiated by various means, including high-energy radiation (radiolysis), catalysis by certain metal complexes, or through reactions with other radical initiators. acs.orgcdnsciencepub.com Studies have shown that benzylic alcohols can be converted into carbon-centered radicals that can then participate in addition reactions or couplings. acs.orgdtu.dkrsc.org For example, radiolysis of benzyl (B1604629) alcohol is known to produce both benzyl and hydroxybenzyl radicals. cdnsciencepub.com Similarly, this compound could form a stable benzylic radical, which could then dimerize, abstract atoms, or add to unsaturated systems.
| Initiation Pathway | Radical Intermediate(s) Formed | Potential Subsequent Reaction(s) |
|---|---|---|
| UV Photolysis | 2-(Hydroxymethyl)phenoxy radical + 3,4-Difluorophenyl radical | Intramolecular rearrangement, H-atom abstraction |
| Radical Initiator / Catalysis | [2-(3,4-Difluorophenoxy)phenyl]methyl radical | Dimerization, addition to alkenes, H-atom abstraction |
Hydrolysis Mechanisms of Related Derivatives
While the ether and alcohol functional groups of the parent molecule are relatively stable to hydrolysis, derivatives formed at the benzylic alcohol position, such as esters or sulfamates, are susceptible to it. The mechanisms of hydrolysis for these derivatives provide insight into the reactivity of the core structure.
Hydrolysis of Benzylic Esters: Ester derivatives of this compound would undergo hydrolysis to yield the parent alcohol and a carboxylic acid. This reaction can be catalyzed by either acid or base. ucoz.com
Acid-Catalyzed Hydrolysis: For benzylic esters, the mechanism can shift depending on the acid concentration. In dilute acid, the reaction typically proceeds via the Aₐc2 mechanism (bimolecular acyl-oxygen cleavage). However, in concentrated acid, the reaction can switch to an Aₐl1 mechanism (unimolecular alkyl-oxygen cleavage). ucoz.com The Aₐl1 pathway is essentially an Sₙ1 reaction, where the protonated ester loses the carboxylic acid to form a stable benzylic carbocation, which is then captured by water.
Base-Catalyzed Hydrolysis: Under basic conditions, the Bₐc2 mechanism (bimolecular acyl-oxygen cleavage) is most common. A hydroxide (B78521) ion attacks the carbonyl carbon, forming a tetrahedral intermediate which then collapses to expel the benzylic alkoxide. ucoz.com
Hydrolysis of Benzylic Sulfamates: The hydrolysis of sulfamate (B1201201) esters, such as those that could be derived from the subject molecule, has been studied in detail. nih.govrsc.org
Acidic Conditions (pH 2-5): The reaction proceeds through an associative Sₙ2(S) mechanism. A water molecule acts as a nucleophile, attacking the sulfur atom and leading to the cleavage of the S-O bond. nih.govrsc.org
Neutral to Alkaline Conditions (pH > 6): The mechanism shifts to a dissociative E1cB (Elimination Unimolecular Conjugate Base) pathway. This involves the initial deprotonation of the sulfamate nitrogen, followed by the rate-determining expulsion of the aryloxide leaving group to form an N-sulfonylamine intermediate, which is then rapidly hydrolyzed. nih.govrsc.org
Utility and Applications of 2 3,4 Difluorophenoxy Phenyl Methanol in Complex Molecule Synthesis
Role as a Key Synthetic Building Block for Fluorinated Aromatic Compounds
The introduction of fluorine into aromatic systems is a critical strategy in modern chemistry, as it can significantly alter the physicochemical properties of a molecule. Fluorine-containing aromatics are integral to a wide array of commercial products, including drugs, crop-protection chemicals, and high-performance polymers. researchgate.net The difluorophenoxy group within [2-(3,4-Difluorophenoxy)phenyl]methanol serves as a pre-formed, stable source of aromatic fluorine, circumventing the often harsh or non-selective methods required for direct fluorination of aromatic rings.
The primary utility of this compound as a building block lies in the versatility of its hydroxymethyl (-CH2OH) group. This functional group acts as a synthetic handle, allowing for a variety of chemical transformations that enable its incorporation into larger, more complex molecular architectures. The alcohol can be readily modified to introduce other functionalities, thereby facilitating subsequent coupling or bond-forming reactions.
Table 1: Key Transformations of the Hydroxymethyl Group for Synthesis
| Starting Functional Group | Reagents/Reaction Type | Resulting Functional Group | Synthetic Utility |
| Primary Alcohol (-CH2OH) | PCC, DMP, or Swern Oxidation | Aldehyde (-CHO) | Precursor for reductive amination, Wittig reactions, and aldol (B89426) condensations. |
| Primary Alcohol (-CH2OH) | KMnO4, Jones Reagent | Carboxylic Acid (-COOH) | Enables amide bond formation, esterification, and other acid-catalyzed reactions. |
| Primary Alcohol (-CH2OH) | PBr3, SOCl2 | Benzyl (B1604629) Halide (-CH2X) | Highly reactive electrophile for nucleophilic substitution with amines, thiols, etc. |
| Primary Alcohol (-CH2OH) | TsCl, MsCl in pyridine | Tosylate/Mesylate Ester | Creates an excellent leaving group for SN2 reactions. |
Formation of Advanced Chemical Intermediates and Derivatives
Beyond its role in building fluorinated aromatics, this compound is a parent compound for a library of advanced chemical intermediates. The strategic modification of its alcohol function is the most common route to these derivatives.
Simple reactions such as etherification (e.g., with methyl iodide to form a methyl ether) or esterification (e.g., with acetyl chloride to form an acetate (B1210297) ester) yield new intermediates with altered reactivity, solubility, and steric properties. These first-generation derivatives can then undergo further reactions. For instance, the aromatic rings of the molecule can be subjected to electrophilic substitution, although the reaction conditions must be carefully controlled due to the deactivating effect of the fluorine atoms and the ether oxygen. The creation of these tailored intermediates is a crucial step in multi-step synthetic campaigns.
Table 2: Representative Derivatives of this compound
| Derivative Name | Structure of Modified Group | Method of Formation |
| 2-(3,4-Difluorophenoxy)benzaldehyde (B2718685) | -CHO | Oxidation |
| 2-(3,4-Difluorophenoxy)benzoic acid | -COOH | Strong Oxidation |
| 1-(Bromomethyl)-2-(3,4-difluorophenoxy)benzene | -CH2Br | Halogenation (e.g., with PBr3) |
| [2-(3,4-Difluorophenoxy)phenyl]methyl acetate | -CH2OC(O)CH3 | Esterification |
| 1-(3,4-Difluorophenoxy)-2-(methoxymethyl)benzene | -CH2OCH3 | Etherification (Williamson Synthesis) |
Strategies for Medicinal Chemistry Precursor Synthesis (Focus on synthetic methodology, not biological outcome)
In medicinal chemistry, the synthesis of drug candidates often involves the convergent assembly of complex molecules from smaller, well-defined precursors. nih.gov this compound and its derivatives are ideal precursors for this purpose, providing a difluorinated diaryl ether scaffold—a motif present in numerous biologically relevant molecules.
The synthetic strategies employed focus on leveraging the reactivity of the benzylic position.
Nucleophilic Substitution: The alcohol can be converted into a good leaving group, such as a tosylate or bromide. The resulting electrophilic intermediate can then be reacted with a wide range of nucleophiles, particularly nitrogen-containing heterocycles, which are common components of pharmaceutical agents. This provides a direct and efficient method for linking the difluorophenoxy-phenyl fragment to other key parts of a target molecule.
Reductive Amination: The alcohol can be oxidized to the corresponding aldehyde. This aldehyde is a key intermediate for reductive amination reactions, where it first reacts with a primary or secondary amine to form an imine, which is then reduced in situ to yield a more complex secondary or tertiary amine. This is one of the most powerful and widely used methods for C-N bond formation in medicinal chemistry.
Amide Coupling: Oxidation of the alcohol to the carboxylic acid allows for standard amide bond formation. Using coupling reagents like DCC (dicyclohexylcarbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), the acid can be joined with various amines to construct amide-containing target molecules.
Table 3: Synthetic Methodologies for Medicinal Precursor Synthesis
| Synthetic Strategy | Initial Transformation | Key Reaction | General Product Structure |
| Nucleophilic Substitution | -CH2OH → -CH2-LG (LG=leaving group) | Reaction with a nucleophile (e.g., R2NH) | Ar-CH2-NR2 |
| Reductive Amination | -CH2OH → -CHO | Reaction with R2NH and a reducing agent | Ar-CH2-NR2 |
| Amide Coupling | -CH2OH → -COOH | Reaction with R2NH and a coupling agent | Ar-C(O)-NR2 |
Ar represents the [2-(3,4-Difluorophenoxy)phenyl] moiety.
Potential Applications in Polymer Chemistry and Advanced Materials
The structural features of this compound also make it a candidate for applications in materials science, as suggested by its classification as a material and polymer science building block by chemical suppliers. bldpharm.com
Monomer for Specialty Polymers: The single hydroxyl group allows it to function as a chain-terminating or side-chain-modifying monomer. It can be incorporated into polyesters, polycarbonates, and polyurethanes through reaction with diacids, phosgene (B1210022) derivatives, or diisocyanates, respectively.
Property Modification: The inclusion of the rigid, fluorinated diaryl ether structure into a polymer backbone can impart several desirable properties. Fluorine atoms are known to enhance thermal stability, chemical resistance, and hydrophobicity. They can also modify the optical and dielectric properties of a material.
Advanced Materials: The negative inductive effect of fluorine can lead to a decrease in the energy levels of molecular orbitals. researchgate.net This property is highly relevant in the field of organic electronics, such as in the development of Organic Light Emitting Diodes (OLEDs), where precise tuning of orbital energies is required for efficient charge transport and emission. bldpharm.com The compound could serve as a building block for host materials or as part of an emissive dopant in such devices.
Table 4: Potential Impact on Material Properties
| Polymer Type | Potential Role of the Monomer | Property Enhancement from Fluorine |
| Polyesters | Side-chain modification | Increased thermal stability, hydrophobicity |
| Polyurethanes | Chain termination or branching | Enhanced chemical resistance |
| Polyethers | Component in monomer synthesis | Lowered dielectric constant, modified refractive index |
| Organic Electronic Materials | Building block for host/transport layers | Tuned HOMO/LUMO energy levels, improved stability |
Future Research Directions and Unexplored Avenues for 2 3,4 Difluorophenoxy Phenyl Methanol
Development of Novel and Sustainable Synthetic Routes
The synthesis of diaryl ethers is a cornerstone of modern organic chemistry, with applications ranging from pharmaceuticals to materials science. acs.org Traditional methods like the Ullmann condensation often require harsh conditions. acs.orgscielo.org.mx Future research on [2-(3,4-Difluorophenoxy)phenyl]methanol should focus on developing more efficient, sustainable, and cost-effective synthetic pathways.
Modern cross-coupling reactions represent a promising avenue. The Buchwald-Hartwig and Chan-Lam couplings, for instance, have revolutionized C-O bond formation, offering milder conditions and broader substrate scopes. organic-chemistry.org Investigating the application of these palladium- and copper-catalyzed systems for the synthesis of this specific diaryl ether could lead to higher yields and greater functional group tolerance. Another innovative approach involves the use of hypervalent iodine reagents, which can facilitate the C-H functionalization of arenes to form diaryliodonium salts, followed by a C-O coupling reaction to produce diaryl ethers. acs.org
Furthermore, the principles of green chemistry should guide the development of new synthetic routes. eurekalert.orgsciencedaily.com This includes exploring:
Electrochemical Synthesis: Electrochemical methods are emerging as a sustainable alternative, often avoiding harsh reagents and high temperatures. acs.orgnumberanalytics.com An electrochemical nickel-catalyzed C(sp2)–O coupling could be a viable route. acs.org
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields in SNAr-based diaryl ether syntheses. organic-chemistry.org
Benign Solvents: Replacing traditional organic solvents with greener alternatives like ionic liquids or water, where possible, would significantly reduce the environmental impact of the synthesis. mdpi.com
A comparative overview of potential synthetic strategies is presented in Table 1.
| Synthesis Strategy | Potential Advantages | Key Research Focus |
| Buchwald-Hartwig Coupling | Mild conditions, high yields, broad functional group tolerance. organic-chemistry.org | Ligand and catalyst optimization for fluorinated substrates. |
| Electrochemical Methods | Sustainable, avoids harsh oxidants/reductants, high selectivity. acs.orgnumberanalytics.com | Development of specific electrode materials and reaction conditions. |
| Hypervalent Iodine Reagents | Transition-metal-free, direct C-H functionalization. acs.orgresearchgate.net | Scope and limitations for difluorinated phenols. |
| Microwave-Assisted SNAr | Rapid reaction times, improved efficiency. organic-chemistry.org | Optimization of solvent and base systems. |
Advanced Spectroscopic Characterization Techniques for Dynamic Studies
The structural flexibility of this compound, particularly the rotation around the C-O-C ether linkage, is a key feature that governs its physical and chemical properties. While standard spectroscopic methods like 1H and 13C NMR provide static structural information, they are insufficient for characterizing the molecule's dynamic behavior.
Future research should employ advanced spectroscopic techniques to probe these dynamics.
Dynamic NMR (DNMR) Spectroscopy: Variable-temperature (VT) NMR experiments can provide invaluable data on conformational exchange processes. umn.eduslideshare.net By analyzing changes in the NMR spectrum as a function of temperature, it is possible to determine the energy barriers to rotation around the ether bond and quantify the populations of different conformers. umn.edu
Two-Dimensional NMR (2D NMR): Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) can reveal through-space correlations between protons, providing direct evidence for the preferred three-dimensional structure and conformational preferences in solution. numberanalytics.com
Rotational Spectroscopy: For a detailed gas-phase analysis, broadband rotational spectroscopy is an exceptionally powerful tool for unequivocally identifying different conformers based on their distinct rotational spectra and mass distribution. mdpi.com This technique can provide highly precise structural information, complementing solution-phase NMR studies.
These advanced methods will provide a comprehensive understanding of the molecule's conformational landscape, which is crucial for designing applications where molecular shape and flexibility are important.
In-depth Theoretical Modeling of Complex Reactions
Computational chemistry offers a powerful toolkit to complement and guide experimental research. For this compound, theoretical modeling can provide deep insights into its synthesis, structure, and reactivity.
Future computational studies should focus on several key areas:
Reaction Mechanism Elucidation: Using methods like Density Functional Theory (DFT), the mechanisms of potential synthetic routes (e.g., Williamson, Buchwald-Hartwig) can be modeled. rsc.orgresearchgate.netrsc.org Such studies can help identify transition states, calculate activation energies, and explain observed regioselectivity, thereby guiding the optimization of reaction conditions. researchgate.net
Conformational Analysis: Computational searches can identify the stable conformers of the molecule and predict their relative energies. researchgate.networldscientific.com This information is vital for interpreting the results from dynamic NMR and rotational spectroscopy experiments.
Predicting Spectroscopic and Electronic Properties: Quantum chemical calculations can predict NMR chemical shifts, coupling constants, and vibrational frequencies, aiding in the analysis of experimental spectra. nih.gov Furthermore, modeling can reveal how the difluoro-substituents influence the molecule's electronic properties, such as the electrostatic potential and frontier molecular orbitals, which are key to understanding its reactivity. clemson.eduemerginginvestigators.orgnih.gov The impact of fluorine on molecular properties is a significant area of computational research. emerginginvestigators.orgacs.org
A summary of potential computational approaches and their objectives is provided in Table 2.
| Computational Method | Research Objective | Expected Outcome |
| Density Functional Theory (DFT) | Elucidate synthetic reaction mechanisms. | Activation energies, transition state geometries, reaction pathways. rsc.org |
| Time-Dependent DFT (TD-DFT) | Predict electronic absorption and emission spectra. | Understanding of photophysical properties. clemson.edu |
| Conformational Searching | Identify low-energy conformers. | Prediction of stable 3D structures and their relative populations. worldscientific.com |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analyze noncovalent interactions. | Insight into intramolecular forces governing conformation. nih.gov |
Exploration of New Synthetic Applications and Transformations
The true value of this compound lies in its potential as a versatile building block for more complex molecules. The presence of the benzylic alcohol functional group provides a handle for a wide array of chemical transformations. nih.govresearchgate.netmdpi.com
Future research should systematically explore these transformations:
Oxidation: The primary alcohol can be selectively oxidized to the corresponding aldehyde or carboxylic acid. These products are valuable intermediates for synthesizing heterocycles, polymers, and other functional materials.
Nucleophilic Substitution: Conversion of the hydroxyl group into a good leaving group (e.g., a tosylate or a halide) would open the door to a variety of SN2 reactions. wikipedia.orgmasterorganicchemistry.com This would allow the introduction of diverse functionalities, such as azides, nitriles, or new carbon-carbon bonds.
Reduction: The benzylic alcohol can be reduced to a methyl group, providing access to the [2-(3,4-Difluorophenoxy)phenyl]methane scaffold. nih.gov
Derivatization: The molecule could serve as a key intermediate in the synthesis of novel compounds for medicinal chemistry and materials science. Diaryl ether motifs are present in numerous bioactive compounds and advanced materials. acs.orgnumberanalytics.comrsc.orgnih.govresearchgate.net The specific difluoro-substitution pattern could be leveraged to fine-tune properties like metabolic stability, lipophilicity, and binding affinity in drug candidates or to enhance the thermal and electronic properties of new polymers. numberanalytics.comacs.org
By systematically exploring these avenues, the synthetic utility of this compound can be fully realized, establishing it as a valuable component in the synthetic chemist's toolbox.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
